molecular formula C12H16F2N2O2 B1381492 tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate CAS No. 1692161-25-3

tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate

Cat. No.: B1381492
CAS No.: 1692161-25-3
M. Wt: 258.26 g/mol
InChI Key: BAIJGOFOHJNHGB-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate: is a chemical compound with the molecular formula C12H16F2N2O2 and a molecular weight of 258.26 g/mol . This compound is characterized by the presence of a tert-butyl group, a difluorobenzyl moiety, and a hydrazinecarboxylate functional group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 2,4-difluorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl ketones or aldehydes, while reduction can produce difluorobenzylamines or alcohols .

Scientific Research Applications

tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate finds applications in various fields of scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate can be compared with other similar compounds, such as:

    tert-Butyl hydrazinecarboxylate: Lacks the difluorobenzyl group, resulting in different chemical properties and reactivity.

    2,4-Difluorobenzyl hydrazinecarboxylate: Lacks the tert-butyl group, leading to variations in stability and solubility.

    tert-Butyl 2-(2,4-dichlorobenzyl)hydrazinecarboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

Tert-butyl 2-(2,4-difluorobenzyl)hydrazinecarboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a hydrazinecarboxylate moiety, which is known for its reactivity and ability to interact with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H14_{14}F2_{2}N2_{2}O2_{2}, with a molecular weight of approximately 270.26 g/mol. The presence of two fluorine atoms on the benzyl ring significantly influences its chemical reactivity and biological activity.

The mechanism of action of this compound involves:

  • Covalent Bond Formation : The hydrazinecarboxylate moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity.
  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, impacting cellular signaling pathways and potentially inducing apoptosis in specific cell types.
  • Receptor Interaction : It may bind to certain receptors, altering physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Activity Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis.
Antimicrobial Demonstrates activity against certain bacterial strains, suggesting potential as an antibiotic.
Neuroprotective Shows promise in protecting neurons from oxidative stress and neurodegeneration in vitro studies.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability, with IC50_{50} values ranging from 10 to 30 µM depending on the cell line tested.
  • Neuroprotective Effects :
    • In vitro studies demonstrated that this compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. Specifically, it decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation, suggesting its potential role in neuroprotection .
  • Antimicrobial Activity :
    • The compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus. It exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound Name Structural Features Biological Activity
Tert-butyl 2-(3,5-difluorobenzyl)hydrazinecarboxylateTwo fluorine atoms at different positionsNotable anticancer and antimicrobial properties
Tert-butyl 2-(4-fluorobenzyl)hydrazinecarboxylateSingle fluorine substitutionModerate enzyme inhibition
Tert-butyl 2-(2-chloro-5-fluorobenzyl)hydrazinecarboxylateContains chlorine instead of fluorineDifferent reactivity profiles

Properties

IUPAC Name

tert-butyl N-[(2,4-difluorophenyl)methylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O2/c1-12(2,3)18-11(17)16-15-7-8-4-5-9(13)6-10(8)14/h4-6,15H,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIJGOFOHJNHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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